4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride
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Overview
Description
4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (4-CPFP) is a synthetic compound that has become increasingly important in the field of scientific research. 4-CPFP is a fluorinated analog of the piperidine class of compounds, which are known for their ability to interact with a variety of biological molecules. This synthetic compound has been used in a variety of laboratory experiments and scientific research applications, due to its unique structure and properties.
Scientific Research Applications
Environmental Degradation and Remediation
Research has explored the use of ultrasound for the mineralization of various aromatic organic pollutants, including chlorophenols and fluorophenols, indicating potential applications in environmental remediation. For instance, the sonochemical degradation of pollutants like 4-chlorophenol and 4-fluorophenol in aqueous solutions has been investigated, showing that these compounds can be effectively degraded, leading to the mineralization with little formation of organic byproducts. This suggests potential environmental applications for similar fluorinated and chlorinated compounds in the degradation of pollutants (Goskonda, Catallo, & Junk, 2002).
Synthesis and Chemical Reactions
The synthesis of fluoropiperidines, which are closely related to the chemical structure of interest, has been reported using aza-Prins cyclization. This method provides a convenient and cost-effective approach for preparing fluoropiperidines, highlighting a synthetic pathway that could potentially be applied to or adapted for the synthesis of "4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride" (Yadav et al., 2010).
Molecular Structure and Interactions
Studies on weak interactions involving organic fluorine have analyzed compounds with structural elements similar to "4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride." These studies provide insights into the molecular structure, hydrogen bonding, and interactions, such as C-F···π interactions, which are relevant to understanding the chemical behavior and potential applications of the compound of interest (Choudhury et al., 2002).
properties
IUPAC Name |
4-(2-chlorophenyl)-4-fluoropiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;/h1-4,14H,5-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNTCMTQZHINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2Cl)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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